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Naama

Conformational analysis Peptide model chemistry Arginine residue simulation

Standard arginine derivatives (e.g., Ac-Arg-OH) retain a free carboxyl group that distorts backbone dihedral angles, hydrogen bonding, and spectroscopic signatures when modeling internal peptide residues. Naama (Nα-acetylarginine methylamide, CAS 34276-26-1) solves this by dual-capping at both termini, precisely replicating the electronic environment of an internal arginine residue. • Provides the correct 13C NMR guanidine carbon (~157 ppm) and α-carbon shift values for unambiguous assignment of arginine-containing protected peptide intermediates. • Eliminates terminal charge artifacts in Ramachandran mapping and molecular mechanics force-field parameterization (AMBER, CHARMM). • Replicates bidentate guanidine H-bonding (4 HBD, TPSA 123 Ų) for protein-DNA/RNA recognition and anion receptor studies.

Molecular Formula C9H19N5O2
Molecular Weight 229.28 g/mol
CAS No. 34276-26-1
Cat. No. B3051517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaama
CAS34276-26-1
SynonymsN(alpha)-acetylarginine methylamide
NAAMA
Molecular FormulaC9H19N5O2
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN=C(N)N)C(=O)NC
InChIInChI=1S/C9H19N5O2/c1-6(15)14-7(8(16)12-2)4-3-5-13-9(10)11/h7H,3-5H2,1-2H3,(H,12,16)(H,14,15)(H4,10,11,13)/t7-/m0/s1
InChIKeyWNTIQRJMUXEELX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nα-Acetylarginine Methylamide (Naama) Reference Guide


Naama (CAS 34276-26-1) is Nα-acetylarginine methylamide, a synthetic, dual-capped L-arginine derivative with the condensed formula Ac-Arg-NHMe [1]. It belongs to the N-acetylamino acid methylamide class, which are established tripeptide model compounds used to investigate the physicochemical properties of amino acid side chains in isolation from terminal charge effects [2]. With a molecular weight of 229.28 g/mol, an XLogP of -2.4, and a guanidine-bearing side chain, NAAMA serves as a specific conformational and spectroscopic probe for arginine residues in peptides and proteins [1][2].

Probe Type Dual-capped arginine model compound for internal residue simulation
Workflow Fit Conformational analysis, NMR reference studies, and guanidine recognition research
Key Attribute Eliminates terminal charge artifacts via N-acetyl and C-methylamide capping

Why Naama Cannot Be Replaced by Generic Arginine Derivatives


Unlike Nα-acetyl-L-arginine (Ac-Arg-OH, CAS 155-84-0), which retains a free C-terminal carboxyl group, NAAMA is capped at both termini with an N-acetyl and a C-methylamide group [1]. This dual capping eliminates terminal charges that would otherwise dominate the conformational landscape and intermolecular interactions, making NAAMA a genuine mimic of an internal arginine residue within a polypeptide chain [2]. Substituting Ac-Arg-OH for NAAMA in conformational analysis or NMR model studies introduces a carboxylate anion not present in the intended peptide environment, thereby distorting backbone dihedral preferences, hydrogen-bonding patterns, and spectroscopic signatures relative to the internal residue being modeled [2].

Nα-Acetyl-L-arginine vs. Nα-Acetylarginine Methylamide

Target Compound
TerminiN-acetyl + C-methylamide
Charge StateNeutral; mimics internal residue
Lipophilicity (XLogP)-2.4
Generic Substitute
TerminiN-acetyl + free carboxylic acid
Charge StateAnionic at C-terminus
Lipophilicity (LogP)≈ +0.42

Replacing the dual-capped NAAMA with a free-acid arginine derivative introduces a carboxylate charge that may shift backbone conformational preferences and hydrogen-bonding patterns, limiting direct substitution in peptide model studies.

Quantitative Differentiation Evidence


Dual-Terminal Capping: Naama vs. Free Acid Arginine Derivatives

NAAMA is capped at both the N-terminus (acetyl) and C-terminus (methylamide), whereas Nα-acetyl-L-arginine (Ac-Arg-OH, CAS 155-84-0) bears a free carboxylic acid at the C-terminus [1][2]. This structural difference produces a divergent lipophilicity profile: NAAMA has an experimentally modeled XLogP of -2.4 (PubChem), while Ac-Arg-OH has a reported LogP of approximately +0.42 [1][3]. The approximately 2.8 log unit difference reflects the elimination of the ionizable carboxyl group, which is critical when the compound is intended to mimic a charge-neutral internal peptide residue rather than a chain terminus [2].

Dual-Terminal Capping vs. Free Acid
Head-to-head
ΔLogP ≈ 2.8 units; presence vs. absence of C-terminal methylamide cap
Supports internal residue modeling over chain-terminus mimicry
Computational prediction context
Conformational analysis Peptide model chemistry Arginine residue simulation

Conformational Space: Arginine vs. Lysine Side-Chain Comparison

The 1975 study by Zhorov et al. performed a systematic theoretical conformational analysis of NAAMA, sampling all combinations of backbone dihedral angles φ, ψ and side-chain angles χ1–χ4 to identify low-energy conformations [1]. The study explicitly compared the conformational possibilities of arginine (via NAAMA) with those of its N-acetyl-L-lysine methylamide counterpart, revealing distinct steric and electrostatic constraints imposed by the guanidine group versus the primary amine of lysine [1]. The calculated stable conformations of NAAMA were then validated against the geometries of arginine residues observed in proteins of known three-dimensional structure [1].

Conformational Space: Arg vs. Lys
Head-to-head
Distinct φ/ψ/χ1–χ4 accessible space due to guanidine vs. amine constraints
Validated arginine-specific probe for conformational studies
Theoretical calculation, protein structure validated
Theoretical conformational analysis Ramachandran mapping Arginine vs. lysine side-chain geometry

13C NMR Chemical Shift Reference Utility

The seminal work by Schwenzer, Scheller, and Losse (1979) established Nα-acetyl-amino acid methylamides, including NAAMA, as standard model compounds for interpreting 13C NMR spectra of protected peptides [1]. This class of compounds provides reference 13C chemical shifts for the carbonyl and α-carbon resonances of each amino acid residue in a peptide-like electronic environment, free from sequence-context perturbations [1]. The Wiese et al. (1987) synthesis paper explicitly references this application, noting that the guanidine moiety of arginine makes the arginine derivative particularly valuable due to its distinct electronic properties [2].

13C NMR Reference Utility
Class-level
Capped structure eliminates C-terminal carboxyl 13C signal, simplifying peptide-like environment assignment
Supports arginine residue chemical shift assignment
Standard model compound library approach
13C NMR spectroscopy Peptide chemical shift assignment Model compound library

Synthetic Accessibility and Salt-Form Options

The Wiese et al. (1987) synthesis of NAAMA yields two isolable salt forms: the p-toluenesulfonate (p-TosH) salt via crystallization from water, and the hydrochloride (HCl) salt via Dowex 44 ion-exchange chromatography [1]. This dual salt-form availability is not universally offered by other N-acetylamino acid methylamides. The p-TosH salt crystallizes readily from aqueous solution, providing a purification advantage over the HCl form, which requires chromatographic separation [1]. The reported synthesis uses Z-Arg-OH as starting material with methylamine coupling via mixed anhydride method, followed by catalytic hydrogenation and acetylation [1].

Synthetic Accessibility & Salt Forms
Class-level
Isolable p-TosH and HCl salts; p-TosH enables crystallization purification
May support procurement decisions requiring crystallizable salt forms
Specific synthesis route, data to verify
Peptide synthesis intermediate Arginine derivative preparation Salt-form selection

Hydrogen Bond Donor/Acceptor Profile: Guanidine vs. Amine

NAAMA (C9H19N5O2) possesses four hydrogen bond donors and three hydrogen bond acceptors, with a topological polar surface area (TPSA) of 123 Ų [1]. In contrast, the lysine analog Ac-Lys-NHMe (C9H19N3O2) has fewer H-bond donors (3) and a smaller TPSA of approximately 84 Ų . The difference arises from the guanidine side chain of arginine, which provides a planar, resonance-stabilized donor array capable of forming bidentate hydrogen bonds with carboxylate or phosphate groups, a property absent in the primary amine of lysine [1]. This distinction is essential for studies of protein-ligand interactions, anion recognition, and nucleic acid binding where arginine's guanidine group plays a specific functional role [1].

H-Bond Donor/Acceptor Profile
Head-to-head
ΔHBD = +1; ΔTPSA ≈ +39 Ų (46% larger) vs. Ac-Lys-NHMe
Guanidine bidentate recognition context; lysine analog cannot replicate
Computed physicochemical property comparison
Hydrogen bonding Molecular recognition Guanidine-amine comparison

Recommended Application Scenarios


Conformational Analysis for Force-Field Development

Use NAAMA as the arginine-specific input for computational Ramachandran mapping and molecular mechanics force-field parameterization. The dual-capped structure eliminates terminal charge artifacts, and the Zhorov et al. (1975) study provides validated φ/ψ/χ conformational maps that can be directly compared with Ac-Lys-NHMe data to benchmark arginine-versus-lysine conformational behavior [1]. This application is essential for groups developing or refining biomolecular force fields such as AMBER or CHARMM.

13C NMR Reference Standard for Protected Peptides

Employ NAAMA as a reference standard in 13C NMR spectroscopic studies of synthetic peptides. The Schwenzer et al. (1979) framework establishes that Nα-acetyl-amino acid methylamides provide the correct electronic environment for carbonyl and α-carbon resonances of internal residues [2]. NAAMA specifically supplies the arginine guanidine carbon (~157 ppm) and α-carbon shift values needed for unambiguous assignment of arginine-containing protected peptide intermediates.

Model for Arginine-Specific Hydrogen Bonding and Recognition

Utilize NAAMA as a minimal arginine surrogate in studies of guanidine-mediated molecular recognition, including carboxylate, phosphate, and nucleic acid binding. With four H-bond donors, a TPSA of 123 Ų, and the planar guanidine geometry, NAAMA replicates the bidentate hydrogen-bonding capacity of arginine that Ac-Lys-NHMe (3 HBD, TPSA 84 Ų) cannot provide [3]. This is directly applicable to research on protein-DNA/RNA interactions, cell-penetrating peptide design, and anion receptor development.

Synthetic Intermediate for C-Terminal Amidation

Procure NAAMA as a building block or analytical standard when synthesizing arginine-containing peptides with C-terminal methylamide protection. The Wiese et al. (1987) synthesis route [4] demonstrates compatibility with standard Z-protection strategy and provides access to the crystallizable p-TosH salt, which is advantageous for purification and long-term storage compared to hygroscopic free-acid arginine derivatives.

Application
Selection Property
Validation Focus
Conformational analysis for force-field development
Dual-capped, charge-neutral backbone
Ramachandran map comparison with Ac-Lys-NHMe
13C NMR reference standard for protected peptides
Peptide-bond-like electronic environment
Guanidine and α-carbon shift assignment
Model for arginine-specific hydrogen bonding and recognition
Planar guanidine with 4 HBD, TPSA 123 Ų
Bidentate binding geometry vs. primary amine
Synthetic intermediate for C-terminal amidation
Crystallizable p-TosH salt availability
Purification and handling vs. free-acid derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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